1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, an azetidine ring, and a carboxamide group
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with chlorine and trifluoromethyl substituents can be synthesized through a series of reactions involving halogenation and trifluoromethylation of a pyridine precursor.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the pyridine and azetidine rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the carboxamide group.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chlorine and trifluoromethyl substituents but lacks the azetidine and carboxamide groups.
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid: This compound has a similar pyridine ring but features a piperidine ring and a carbothioic acid group instead of the azetidine and carboxamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl2F3N3O |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxamide |
InChI |
InChI=1S/C16H12Cl2F3N3O/c17-11-2-1-3-12(5-11)23-15(25)9-7-24(8-9)14-13(18)4-10(6-22-14)16(19,20)21/h1-6,9H,7-8H2,(H,23,25) |
InChI Key |
LIRKEHXEWBXFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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